Cyclohex-4-ene-1,2-diyldimethanol
Overview
Description
Cyclohex-4-ene-1,2-diyldimethanol is an organic compound with the molecular formula C8H14O2 It is a derivative of cyclohexene, featuring two hydroxyl groups attached to the 1 and 2 positions of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-diyldimethanol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. The resulting product can then be subjected to hydroxylation to introduce the hydroxyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-4-ene-1,2-diyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohex-4-ene-1,2-dione
Reduction: Cyclohexane-1,2-diyldimethanol
Substitution: Cyclohex-4-ene-1,2-diyldichloride
Scientific Research Applications
Cyclohex-4-ene-1,2-diyldimethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohex-4-ene-1,2-diyldimethanol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s effects in biological systems .
Comparison with Similar Compounds
Cyclohex-4-ene-1,2-diyldimethanol can be compared with other similar compounds, such as:
Cyclohexane-1,2-diyldimethanol: Lacks the double bond present in this compound, resulting in different reactivity and applications.
Cyclohex-4-ene-1,2-diyldichloride: Contains chlorine atoms instead of hydroxyl groups, leading to distinct chemical properties and uses.
Cyclohex-4-ene-1,2-dione: An oxidized form of this compound, with different chemical behavior and applications
This compound stands out due to its unique combination of a cyclohexene ring and hydroxyl groups, making it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
[6-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-10H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJBRVTYJVAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927223 | |
Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13149-04-7 | |
Record name | NSC292901 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyclohex-4-ene-1,2-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00927223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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